molecular formula C10H12N4O2 B3198277 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 1011399-37-3

1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3198277
CAS No.: 1011399-37-3
M. Wt: 220.23 g/mol
InChI Key: FOEJCOYOXRZYDO-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine ( 1011399-37-3) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold noted for its strong resemblance to purine bases, which makes it a highly relevant structure for designing biologically active molecules . With a molecular formula of C10H12N4O2 and a molecular weight of 220.23, it features a nitro group that serves as a versatile handle for further synthetic modification, for instance, through reduction to a key amine intermediate . The core pyrazolo[3,4-b]pyridine structure is frequently employed as a hinge-binding motif in the design of kinase inhibitors . Research indicates that over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, many of which are explored in patents and biomedical applications, highlighting the significant research interest in this chemotype . The specific substitution pattern of this compound—with an isopropyl group at the N1 position and a methyl at C3—aligns with common practices in the field to ensure regiospecific synthesis and optimize interactions with biological targets . This reagent is intended for use as a key intermediate in the synthesis of more complex molecules for drug discovery programs. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-5-nitro-1-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-6(2)13-10-9(7(3)12-13)4-8(5-11-10)14(15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEJCOYOXRZYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the preparation of 1-phenyl-3-methyl-5-amino-pyrazole, which is then treated with 1,3-diketones in glacial acetic acid to form the desired pyrazolopyridine structure . Another approach involves the reaction of diphenylhydrazone with pyridine in the presence of iodine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The isopropyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazolopyridines depending on the reagents used.

Scientific Research Applications

1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a comparative analysis with structurally related derivatives is essential. Key comparisons include substituent effects, synthetic methodologies, and biological activities.

Key Observations :

Isopropyl/Methyl Groups: These alkyl substituents likely improve lipophilicity, favoring membrane permeability compared to polar groups (e.g., aniline in 15c) . Halogenation (e.g., Iodo): The 3-iodo derivative () exhibits higher molecular weight and may serve as a precursor for further functionalization via cross-coupling reactions .

Synthetic Efficiency: Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalysts () are effective for pyrazolo[3,4-b]pyridine synthesis, but yields for the target compound remain unreported.

Biological Activity: Anticancer Potential: Derivatives like 15c and 15d show anti-proliferative activity, attributed to aryl and benzimidazole substituents . The nitro group in the target compound may confer similar activity via nitroreductase activation . Antimicrobial Activity: Pyrazolo[3,4-b]pyridines with electron-withdrawing groups (e.g., nitro) exhibit enhanced antimicrobial effects compared to alkyl-substituted analogues .

Biological Activity

1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its unique structural features and functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, interactions with biological targets, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C10H12N4O2. The compound features:

  • Isopropyl group at the 1-position
  • Methyl group at the 3-position
  • Nitro group at the 5-position

These substitutions influence its pharmacological properties and reactivity, allowing for diverse biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

  • Condensation reactions involving hydrazines and carbonyl compounds.
  • Cyclization reactions that form the pyrazole ring from pre-existing pyridine structures.

Recent advancements have improved the efficiency and selectivity of these synthetic routes, enabling the production of derivatives with enhanced biological activity .

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities. Specifically, this compound has shown potential as:

  • Anticancer Agent : Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The compound's structure allows it to interact with cellular pathways involved in tumor growth.
  • Anti-inflammatory Properties : Similar compounds have been shown to inhibit key inflammatory mediators such as COX-2 and JNK kinases. Molecular docking studies suggest that this compound may bind effectively to these targets .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacodynamics. Binding affinity studies indicate that this compound may interact with:

  • Mitogen-activated protein kinases (MAPKs) : These proteins play significant roles in cellular signaling pathways related to inflammation and cancer progression.

The compound's affinity for these targets can be quantitatively assessed using techniques such as KINOMEscan ATP site-dependent binding assays .

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct features of this compound against other structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridineSimilar pyrazolo structure; nitro group presentLacks isopropyl substituent; differing biological activity
1-Methyl-3-(trifluoromethyl)-pyrazolo[3,4-b]pyridineTrifluoromethyl group instead of isopropylEnhanced lipophilicity; potential for increased potency
4-Amino-1H-pyrazolo[3,4-b]pyridineAmino group at position 4Different reactivity profile; potential for varied applications

This table illustrates how variations in substituents can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies exploring the anti-cancer effects of pyrazolo[3,4-b]pyridines have shown promising results:

  • A study reported that derivatives of this compound class exhibited IC50 values in the low micromolar range against various cancer cell lines .

Furthermore, anti-inflammatory assays demonstrated that related compounds significantly reduced inflammation markers in vitro and in vivo models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, and what starting materials are typically employed?

  • Methodology : The compound is synthesized via cyclocondensation reactions. A typical route involves 1,3-dialkyl-1H-pyrazole-5-amine derivatives as starting materials, reacted with nitro-substituted electrophiles under reflux conditions. Catalysts like trifluoroacetic acid (TFA) in tetrahydrofuran (THF) enhance yield and regioselectivity . Key intermediates include 1-isopropyl-3-methylpyrazole derivatives, with nitro groups introduced via nitration or substitution.

Q. What spectroscopic techniques are most effective for confirming the structure of pyrazolo[3,4-b]pyridine derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, while IR spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular mass. For ambiguous cases, X-ray crystallography resolves regiochemical uncertainties .

Q. How do substituents like isopropyl and nitro groups influence the physicochemical properties of pyrazolo[3,4-b]pyridines?

  • Methodology : The isopropyl group enhances lipophilicity, improving membrane permeability, while the nitro group increases electron-withdrawing effects, stabilizing the heterocyclic core. Computational tools (e.g., DFT calculations) predict logP and solubility, validated experimentally via HPLC or shake-flask methods .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity and yield of this compound synthesis under varying catalytic conditions?

  • Methodology : Screen catalysts (e.g., TFA, Lewis acids) and solvents (THF vs. DMF) to control regioselectivity. Reaction monitoring via TLC or in-situ IR identifies intermediates. For example, TFA in THF at reflux achieves 81% yield for analogous derivatives, while microwave-assisted synthesis reduces reaction time .

Q. What methodologies resolve conflicting spectral data when characterizing nitro-substituted pyrazolo[3,4-b]pyridines?

  • Methodology : Use 2D NMR (COSY, NOESY) to distinguish between positional isomers. For example, NOE correlations differentiate nitro group placement on the pyridine vs. pyrazole ring. X-ray crystallography provides definitive structural validation, as demonstrated for 6-amino-3-methyl derivatives .

Q. How can structure-activity relationships (SAR) be systematically analyzed for pyrazolo[3,4-b]pyridine derivatives?

  • Methodology :

  • Combinatorial synthesis : Vary substituents (e.g., alkyl, nitro, aryl) and assess bioactivity.

  • Docking studies : Model interactions with targets (e.g., kinase enzymes) using software like AutoDock.

  • Bioassays : Test inhibitory concentrations (IC₅₀) against cancer cell lines or microbial strains.

    Substituent PositionBiological ActivityKey SAR InsightReference
    1-Isopropyl, 3-MethylEnhanced lipophilicityImproved bioavailability vs. ethyl analogs
    5-NitroElectron withdrawalStabilizes π-stacking in enzyme binding

Q. What experimental strategies address contradictions in biological activity data across pyrazolo[3,4-b]pyridine studies?

  • Methodology :

  • Dose-response validation : Re-test compounds under standardized conditions (e.g., fixed cell lines, assay protocols).
  • Metabolic stability assays : Use liver microsomes to rule out pharmacokinetic variability.
  • Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and SPR .

Key Notes for Experimental Design

  • Synthetic Optimization : Prioritize catalysts and solvent systems that balance yield and purity. For example, TFA in THF minimizes side products .
  • Data Interpretation : Cross-validate spectral data with computational models (e.g., ChemDraw predictions for NMR shifts).
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and account for nitro group redox activity in cell-based assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
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1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.